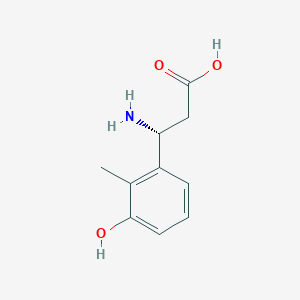![molecular formula C16H19NO4 B13046081 Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 9-formyl-2-oxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a benzyl group, a formyl group, and a spiro-fused oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxazolidine precursor with benzyl bromide under basic conditions to introduce the benzyl group. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Benzyl 9-carboxy-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate.
Reduction: Benzyl 9-hydroxymethyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both a formyl group and a spiro-fused oxazolidine ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C16H19NO4/c18-9-14-8-17(11-16(14)6-7-20-12-16)15(19)21-10-13-4-2-1-3-5-13/h1-5,9,14H,6-8,10-12H2 |
InChI Key |
ROPYRGGDOROWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CN(CC2C=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



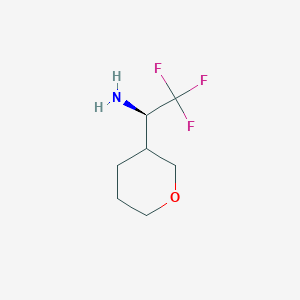
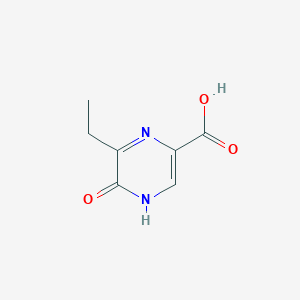



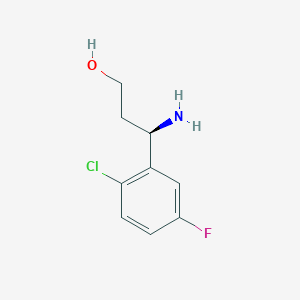
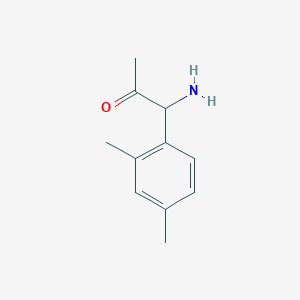
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)

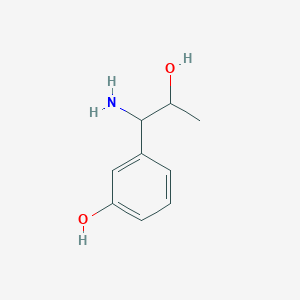

![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
